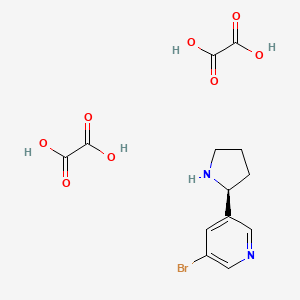
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a bromine atom at the third position and a pyrrolidine ring at the fifth position of the pyridine ring The dioxalate moiety is attached to the nitrogen atom of the pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate typically involves the following steps:
Bromination: The starting material, 3-pyridinol, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the third position of the pyridine ring.
Pyrrolidine Substitution: The brominated intermediate is then reacted with pyrrolidine under basic conditions to substitute the bromine atom with the pyrrolidine ring.
Dioxalate Formation: The final step involves the reaction of the pyrrolidine-substituted pyridine with oxalic acid or its derivatives to form the dioxalate moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom or the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced pyridine compounds.
科学研究应用
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
相似化合物的比较
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyridine core structure and exhibit various biological activities, including anti-fibrotic and anti-inflammatory properties.
Pyridinylimidazole derivatives: These compounds are known for their inhibitory effects on p38α mitogen-activated protein kinase and are used in the treatment of inflammatory diseases.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are studied for their potential as targeted kinase inhibitors and have applications in cancer therapy.
Uniqueness
(S)-3-bromo-5-(pyrrolidin-2-yl)pyridine dioxalate is unique due to its specific substitution pattern and the presence of the dioxalate moiety. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
3-bromo-5-[(2S)-pyrrolidin-2-yl]pyridine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2.2C2H2O4/c10-8-4-7(5-11-6-8)9-2-1-3-12-9;2*3-1(4)2(5)6/h4-6,9,12H,1-3H2;2*(H,3,4)(H,5,6)/t9-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXHHWZDDQYRCR-WWPIYYJJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CN=C2)Br.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(2-Diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;sulfane](/img/structure/B8090711.png)
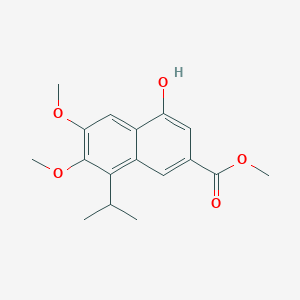
![(3aS,8bS)-4-(4-(2,2-diphenylvinyl)phenyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole-7-carbaldehyde](/img/structure/B8090722.png)
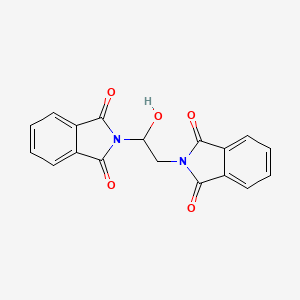
![(Z)-methyl 2-(2-(N'-(tert-butoxycarbonyl)carbamimidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate](/img/structure/B8090735.png)

![(Z)-2-(benzo[d]thiazol-2-yl)-3-(2-chloro-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B8090748.png)
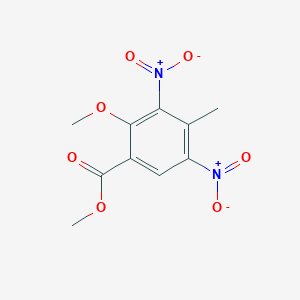

![(4S,5S)-2-(2-phenylethoxy)-6-[[(2S,4S,5R)-3,4,5-trihydroxyoxan-2-yl]methoxymethyl]oxane-3,4,5-triol](/img/structure/B8090771.png)
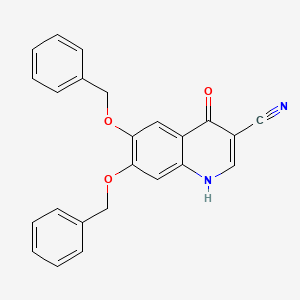
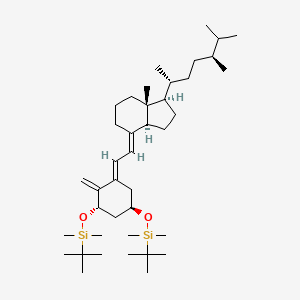
![1-(3-amino-4-methylphenyl)-9-bromobenzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B8090822.png)
![1-(3-amino-4-methylphenyl)-9-(furan-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B8090825.png)
